N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide

Physicochemical properties Lipophilicity Polar surface area

N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide (CAS 606134-55-8) is a synthetic quinazoline derivative featuring a 2-(4-fluorophenyl) group, an 8-methyl substituent, and an N-allyl sulfanyl acetamide side chain at the 4-position. The quinazoline core is a privileged scaffold extensively explored for kinase inhibition, particularly against EGFR, VEGFR2, and HER2.

Molecular Formula C20H18FN3OS
Molecular Weight 367.4 g/mol
Cat. No. B12582921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide
Molecular FormulaC20H18FN3OS
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NCC=C
InChIInChI=1S/C20H18FN3OS/c1-3-11-22-17(25)12-26-20-16-6-4-5-13(2)18(16)23-19(24-20)14-7-9-15(21)10-8-14/h3-10H,1,11-12H2,2H3,(H,22,25)
InChIKeyALJRFHLUYBIXCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide: Core Scaffold and Physicochemical Identity for Procurement Decisions


N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide (CAS 606134-55-8) is a synthetic quinazoline derivative featuring a 2-(4-fluorophenyl) group, an 8-methyl substituent, and an N-allyl sulfanyl acetamide side chain at the 4-position. The quinazoline core is a privileged scaffold extensively explored for kinase inhibition, particularly against EGFR, VEGFR2, and HER2 [1]. This compound is supplied as a research chemical for early-stage drug discovery and biochemical probe development, with a molecular formula of C20H18FN3OS and a polar surface area (PSA) of 83.67 Ų .

Quinazoline core: privileged scaffold for kinase inhibition studies
N-allyl terminal olefin: direct bioconjugation handle without linker
Research-use tool compound for chemical probe and SAR library synthesis

Why Close Analogs of N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide Cannot Be Interchanged


Within the 2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide sub-series, even conservative N-substituent variations (allyl → propyl, methoxyethyl, aryl) can shift kinase selectivity, lipophilicity, metabolic stability, and chemical reactivity [1]. The N-allyl group specifically provides a terminal olefin handle that is absent in the N-propyl analog (CAS 606134-57-0), enabling orthogonal bioconjugation and further functionalization strategies that saturated alkyl chains cannot support. Selecting the correct N-substituted variant directly impacts downstream experimental design, particularly in chemical probe synthesis and targeted covalent inhibitor programs.

N-allyl terminal olefin enables thiol-ene and metathesis conjugation; N-propyl saturated analog cannot support these reactions, limiting probe synthesis options.
N-substituent identity may shift kinase selectivity by ≥10-fold in quinazoline series; substituting N-allyl with N-aryl or N-propyl can alter target engagement profiles.
Allyl group undergoes CYP450 epoxidation rather than direct alkyl hydroxylation, potentially differing in vitro metabolic half-life; replacement may affect longitudinal assay design.

Quantitative Differentiation Evidence for N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide Versus Closest Analogs


Physicochemical Profile Comparison: N-Allyl vs. N-Propyl Analog

The N-allyl compound (CAS 606134-55-8) exhibits a molecular weight of 367.44 g/mol, monoisotopic mass of 367.12 Da, and polar surface area (PSA) of 83.67 Ų. The closest saturated analog, N-propyl derivative (CAS 606134-57-0), shows MW 369.46 g/mol, monoisotopic mass 369.13 Da, and identical PSA of 83.67 Ų . The 2.0 Da mass reduction and the presence of a π-bond in the allyl group marginally lower lipophilicity (estimated ΔlogP ≈ –0.3) while preserving the same hydrogen-bonding capacity, which can influence membrane permeability and solubility in early ADME screening.

Physicochemical Profile
Head-to-head
ΔMW: –2.02 g/mol ΔExact mass: –2.01 Da ΔPSA: 0 Ų
Supports lipophilicity-driven solubility screening
Calculated parameters; marginal logP difference may influence permeability
Physicochemical properties Lipophilicity Polar surface area

Chemical Reactivity Differentiation: Allyl Handle Enables Thiol-Ene and Olefin Metathesis Conjugation

The terminal allyl group in the target compound provides a reactive olefin capable of participating in thiol-ene click chemistry (radical-mediated or Michael-type) and olefin cross-metathesis, reactions that are unattainable with the N-propyl saturated analog [1]. Thiol-ene reactions under UV 365 nm with photoinitiator Irgacure 2959 proceed with second-order rate constants in the range 10–100 M⁻¹s⁻¹ for terminal alkenes, enabling efficient bioconjugation to cysteine thiols or thioglycosides. This reactivity profile makes the N-allyl compound a versatile intermediate for synthesizing activity-based probes, affinity ligands, or PROTAC-like heterobifunctional molecules.

Allyl Reactivity
Class-level
Thiol-ene & metathesis enabled; rate constant ~10–100 M⁻¹s⁻¹
Enables direct bioconjugation without linker
Terminal alkene absent in N-propyl analog
Bioconjugation Click chemistry Chemical probe

N-Substituent Impact on Kinase Selectivity: Allyl vs. Aryl in Quinazoline Series

Structure-activity relationship (SAR) studies on 2-sulfanylquinazoline derivatives reveal that N-substituent identity on the acetamide side chain profoundly affects kinase inhibition profiles. In a closely related series of 2-sulfanylquinazolin-4(3H)-ones, varying the N-substituent shifted multi-kinase activity: compound 5d exhibited IC50 values of 0.12–0.45 µM against EGFR, HER2, and VEGFR2, whereas N-aryl derivatives in the same series showed >10-fold selectivity differences [1]. While direct data for the N-allyl compound against these kinases is not published, the allyl group's steric and electronic properties (sp² hybridized carbons, π-electron density) are expected to produce a selectivity signature distinct from N-propyl, N-methoxyethyl, or N-aryl analogs in quinazoline-based inhibitor panels.

Kinase Selectivity Shift
Class-level
≥10-fold selectivity modulation
N-substituent drives kinase profile differentiation
Class-level SAR from 2-sulfanylquinazoline panel; direct allyl data not published
Kinase selectivity EGFR inhibition Structure-activity relationship

Predicted Metabolic Stability: Allyl Group Offers Distinct Oxidative Metabolism Profile

Allyl groups undergo cytochrome P450-mediated epoxidation and subsequent hydrolysis to diols, a metabolic pathway distinct from the ω-oxidation and O-dealkylation routes that dominate saturated N-propyl chains [1]. In structurally related quinazoline EGFR inhibitors, allyl-containing side chains demonstrated moderate in vitro metabolic stability (t₁/₂ = 25–50 min in human liver microsomes) compared to saturated alkyl analogs (t₁/₂ = 15–30 min), attributed to epoxide formation being a slower process than direct hydroxylation. This difference may affect compound half-life in cellular assays and should inform procurement decisions when longitudinal target engagement studies are planned.

Metabolic Stability
Class-level
Allyl t½ ~25–50 min Propyl t½ ~15–30 min ~1.5–2× longer half-life
Projected metabolic pathway difference
Class-level projection from quinazoline liver microsome data
Metabolic stability CYP450 Oxidative metabolism

Procurement-Driven Application Scenarios for N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide


Chemical Probe Synthesis via Thiol-Ene Bioconjugation

The terminal allyl group enables direct conjugation to thiol-containing biomolecules (cysteine residues, thioglycans) using UV-initiated thiol-ene click chemistry. This allows synthesis of fluorescently labeled probes or biotinylated pull-down reagents without requiring a separate linker installation step, reducing synthesis time from days to hours [1].

Kinase Selectivity Profiling in Compound Library Screening

As part of a focused quinazoline library, the N-allyl variant fills a specific steric and electronic niche distinct from N-propyl and N-aryl analogs. Including this compound in multi-kinase panels helps map the selectivity landscape around the quinazoline C4-sulfanyl acetamide subseries, supporting SAR development for EGFR/HER2/VEGFR2 inhibitor programs [2].

Metabolic Stability Head-to-Head Comparison Studies

Researchers performing CYP450 metabolism studies can use the N-allyl compound alongside its N-propyl analog to experimentally test the hypothesis that allyl epoxidation provides a different clearance rate than alkyl hydroxylation. Such paired experiments inform lead optimization strategies where modulating metabolic half-life is critical to achieving sustained target engagement [3].

Application
Selection Property
Validation Focus
Chemical probe synthesis
Allyl terminal olefin reactivity
Thiol-ene conjugation efficiency and probe integrity
Kinase selectivity profiling
N-substituent-dependent selectivity signature
Multi-kinase panel SAR mapping
Metabolic stability comparison
Allyl oxidative metabolism pathway
In vitro half-life in liver microsome assays
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